![molecular formula C23H24N4O2 B2512838 7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-58-0](/img/structure/B2512838.png)

7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

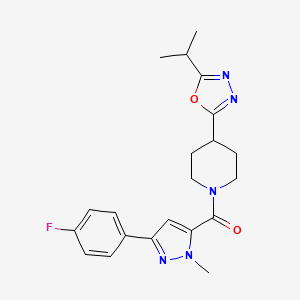

The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a bicyclic heterocycle consisting of fused pyrrole and pyrimidine rings . The molecule has methoxyphenyl and phenyl substituents, which could potentially influence its physical and chemical properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolo[2,3-d]pyrimidines can be synthesized via various methods. For instance, an efficient approach to quinazolin-4 (3H)-ones, which are structurally similar to pyrrolo[2,3-d]pyrimidines, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Applications De Recherche Scientifique

BTK Inhibition for Rheumatoid Arthritis Treatment

- Application : Researchers have designed and synthesized derivatives of this compound as selective BTK inhibitors. These derivatives exhibit improved pharmacokinetic properties and show promise in RA treatment .

Anticancer Properties

- Application : It has been investigated as a potential agent against specific malignancies, including leukemia and solid tumors. Notably, it can inhibit cell proliferation and induce apoptosis in cancer cells .

Broad-Spectrum Antibacterial Activity

- Application : This compound shows promising antibacterial effects against various pathogens, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL .

Antifungal Potential

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit bruton’s tyrosine kinase (btk) , which plays a crucial role in B-cell signalling and contributes to the pathogenesis of rheumatoid arthritis .

Biochemical Pathways

If it indeed targets btk as suggested, it would affect the b-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of b-cells .

Pharmacokinetics

Similar compounds have been reported to have good traditional drug-like properties , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

If it inhibits btk, it could potentially lead to a decrease in b-cell survival and proliferation .

Propriétés

IUPAC Name |

7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-28-14-6-13-24-22-21-20(17-7-4-3-5-8-17)15-27(23(21)26-16-25-22)18-9-11-19(29-2)12-10-18/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXVZHMQCOWRIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2512759.png)

![N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2512760.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2512772.png)

![2,2-difluoro-N-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2512777.png)

![1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512778.png)